molecular formula C10H14N2O3S B442571 Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate CAS No. 350988-33-9

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate

Cat. No.: B442571
CAS No.: 350988-33-9
M. Wt: 242.3g/mol
InChI Key: WTYUAPWNBROVGR-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions. This particular compound features functional groups that make it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications:

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Functional Group Introduction: The amino and carboxylate groups are introduced through nitration, reduction, and esterification reactions. For instance, nitration of the thiophene ring followed by reduction can introduce the amino group, while esterification can introduce the isopropyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, modifications to the thiophene ring can yield compounds with anti-inflammatory or antimicrobial activities.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylate groups can form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester.

    Ethyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester group.

Uniqueness

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl group may provide steric hindrance, affecting how the compound interacts with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYUAPWNBROVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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